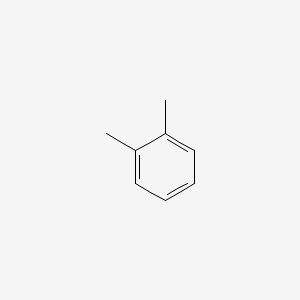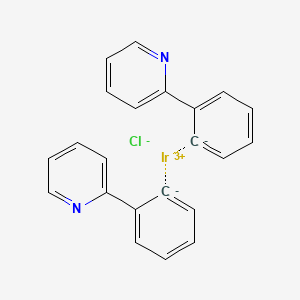
Iridium(3+);2-phenylpyridine;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(3+);2-phenylpyridine;chloride, also known as Ir(ppy)3Cl, is a complex organometallic compound composed of iridium, 2-phenylpyridine, and chloride. It is a light-sensitive material that has been used in a variety of applications, including photovoltaics, photochemistry, and optoelectronics. Ir(ppy)3Cl has recently been studied for its potential use in biomedical applications such as drug delivery, imaging, and photodynamic therapy.
Scientific Research Applications
Iridium(3+);2-phenylpyridine;chlorideidium(3+);2-phenylpyridine;chloride has been studied for its potential use in a variety of scientific research applications. It has been used as a photosensitizer in photovoltaics, photochemistry, and optoelectronics. It has also been studied for its potential use in biomedical applications such as drug delivery, imaging, and photodynamic therapy. In addition, Iridium(3+);2-phenylpyridine;chloride(ppy)3Cl has been used as a catalyst in organic synthesis reactions.
Mechanism of Action
Target of Action
The primary target of the compound “Iridium(3+);2-phenylpyridine;chloride”, also known as Tris(2-phenylpyridine)iridium, is the electroluminescent system . This compound is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands .
Mode of Action
The compound interacts with its target by emitting green light when it is electroluminescent . This is due to the strong spin-orbital interaction in the complexes, which allows electrons and holes to recombine with 100% internal efficiency .
Biochemical Pathways
The compound is involved in the photoredox catalysis pathway . Its excited state has a reduction potential of -2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ . This makes it a strong photoreducing agent .
Result of Action
The result of the compound’s action is the emission of green light . This property is utilized in the fabrication of OLED devices . The emission color can change from red to violet due to the variation of the ligand composition .
Action Environment
The action of the compound can be influenced by environmental factors such as light and temperature. For instance, the compound is electroluminescent, meaning it emits light in response to an electric current or a strong electric field . Therefore, the presence and intensity of an electric field can significantly influence the compound’s action. Additionally, the compound’s properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) , suggesting that changes in temperature or pressure could potentially affect its stability and efficacy.
Advantages and Limitations for Lab Experiments
Iridium(3+);2-phenylpyridine;chlorideidium(3+);2-phenylpyridine;chloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be used in a variety of applications. However, it is light-sensitive and must be stored in the dark. In addition, it is expensive, and the reaction conditions must be carefully controlled to obtain the desired product.
Future Directions
There are a variety of potential future directions for Iridium(3+);2-phenylpyridine;chloride(ppy)3Cl. It could be used in more biomedical applications, such as drug delivery and imaging. It could also be used to develop more efficient photovoltaics, photochemistry, and optoelectronics. In addition, it could be used to develop more efficient catalysts for organic synthesis reactions. Finally, it could be used to develop more efficient methods for the synthesis of other organometallic compounds.
Synthesis Methods
Iridium(3+);2-phenylpyridine;chlorideidium(3+);2-phenylpyridine;chloride can be synthesized by a variety of methods. One method involves the reaction of Iridium(3+);2-phenylpyridine;chloride(III) chloride with 2-phenylpyridine in aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a Lewis acid, such as aluminum chloride. The reaction is usually conducted at room temperature, and the resulting product is a dark brown-black solid.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iridium(3+);2-phenylpyridine;chloride involves the reaction of Iridium(III) chloride hydrate with 2-phenylpyridine in the presence of a base to form the desired complex.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-phenylpyridine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve Iridium(III) chloride hydrate in water to form a clear solution.", "Add 2-phenylpyridine to the solution and stir for several hours.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 9-10.", "Stir the solution for several more hours to allow the complex to form.", "Filter the solution to remove any solids.", "Wash the solids with water and dry under vacuum to obtain the desired product, Iridium(3+);2-phenylpyridine;chloride." ] } | |
CAS RN |
92220-65-0 |
Molecular Formula |
C44H36Cl4Ir3N4-4 |
Molecular Weight |
1339.2 g/mol |
IUPAC Name |
iridium;2-phenylpyridine;tetrachloride |
InChI |
InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4 |
InChI Key |
HSHIAFYREBCJPI-UHFFFAOYSA-J |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir] |
synonyms |
di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/no-structure.png)
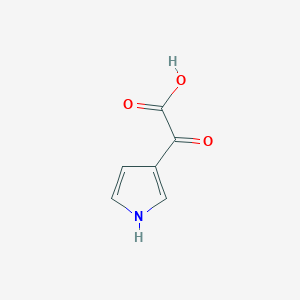
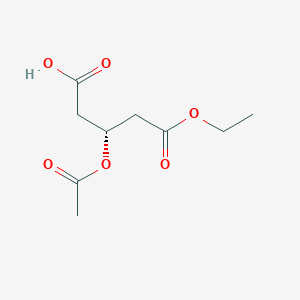
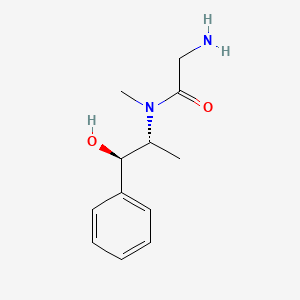
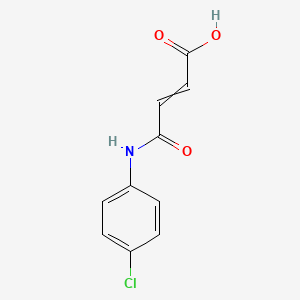

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
